4-(1H-tetrazol-1-yl)phenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl pentanoate is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl pentanoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach. Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazoles under mild conditions .
For the esterification step, the tetrazole derivative can be reacted with pentanoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond .
Industrial Production Methods
Industrial production of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl pentanoate may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl pentanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl pentanoate has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: Tetrazoles are used in the development of energetic materials due to their high nitrogen content and stability.
Industrial Chemistry: The compound can be used as a ligand in catalysis and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl pentanoate depends on its specific application. In medicinal chemistry, tetrazole derivatives often act by inhibiting enzymes or interacting with specific receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites or receptor binding pockets . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)phenyl pentanoate: Similar structure but contains a triazole ring instead of a tetrazole ring.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Contains both a triazole and a tetrazole ring.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: Triazole-based compounds with different substituents.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl pentanoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups and its high nitrogen content make it valuable in various applications, including drug design and materials science .
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] pentanoate |
InChI |
InChI=1S/C12H14N4O2/c1-2-3-4-12(17)18-11-7-5-10(6-8-11)16-9-13-14-15-16/h5-9H,2-4H2,1H3 |
InChI Key |
VBKKRWKMETUSJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.